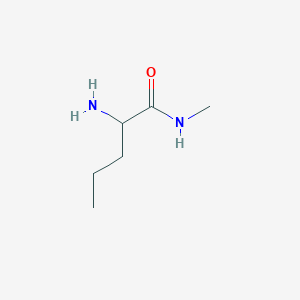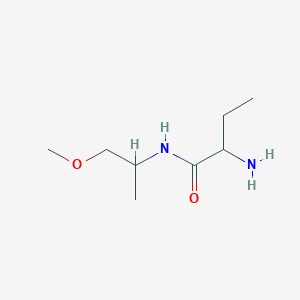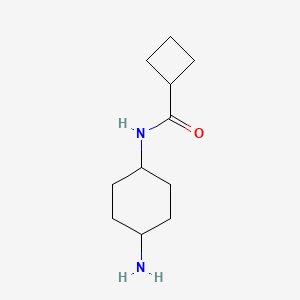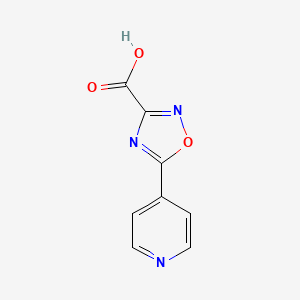
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid
描述
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid is a pyridyl oxadiazole based building block that has a 1,3,4-oxadiazole as the central ring . It is attached with pyridyl and carboxylic acid as pendant groups .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . The reaction of the latter with acetic anhydride gives 1,3,4-oxadiazoles . In the case of 1,2,4-oxadiazoles, combinations of nitriles and carboxylic acids are probed to generate various derivatives .Molecular Structure Analysis
The molecular structure of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can be determined using techniques such as 1H NMR and 13C NMR spectroscopy . High-resolution mass spectrometry (HRMS) can also be used to confirm the molecular formula .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can be determined using techniques such as 1H NMR and 13C NMR spectroscopy . The compound’s molecular weight is 191.15 .科学研究应用
Antimicrobial Activity
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of microbial strains, including bacteria such as Escherichia coli and Staphylococcus epidermidis. The mechanism of action often involves the inhibition of essential bacterial enzymes or interference with bacterial cell wall synthesis .
Antioxidant Properties
Research indicates that certain oxadiazole derivatives exhibit significant antioxidant activity. This is measured using methods like the DPPH free radical-scavenging method, where these compounds can neutralize free radicals, potentially preventing oxidative stress-related damage in biological systems .
Antifungal Applications
The oxadiazole nucleus, when incorporated into compounds, has shown promising results in antifungal activity. This includes efficacy against fungal strains such as Candida albicans and Aspergillus clavatus, which are known to cause infections in humans .
Anti-inflammatory Potential
Compounds containing the 1,2,4-oxadiazole moiety have been explored for their anti-inflammatory properties. They may work by modulating the body’s inflammatory response, thus providing potential therapeutic benefits in conditions characterized by inflammation .
Anticonvulsant Effects
The 1,2,4-oxadiazole derivatives are also being researched for their potential anticonvulsant effects. These compounds could play a role in the treatment of epilepsy and other seizure disorders by stabilizing neuronal activity .
Anticancer Research
There is ongoing research into the anticancer potential of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid derivatives. These compounds may inhibit cancer cell growth and proliferation, making them candidates for further investigation as chemotherapeutic agents .
Tuberculosis Treatment
Some oxadiazole derivatives have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This opens up possibilities for new treatments for this persistent and widespread infectious disease .
Gas Storage and Catalysis
Beyond biomedical applications, oxadiazole compounds have been utilized in the formation of metal-organic frameworks (MOFs). These structures have potential applications in ion exchange, catalysis, and the storage of gases, showcasing the versatility of the oxadiazole ring in materials science .
属性
IUPAC Name |
5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-1-3-9-4-2-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQRGZXSHQDQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



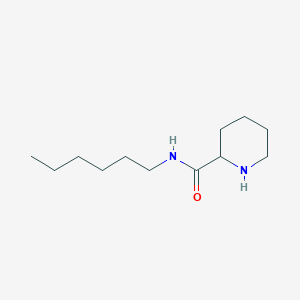
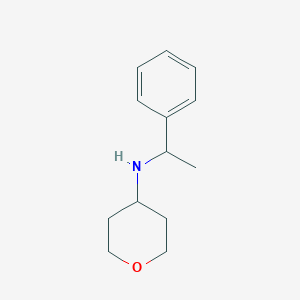
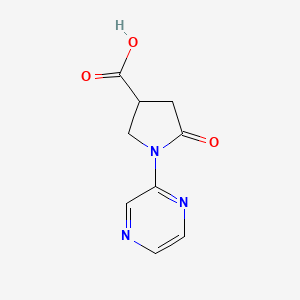
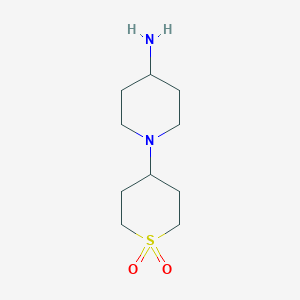
![N-[(3-methylphenyl)methyl]oxan-4-amine](/img/structure/B1386402.png)
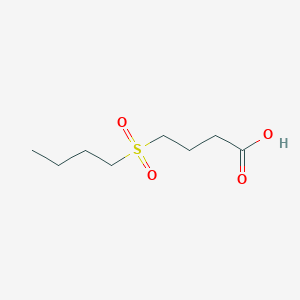
![4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)
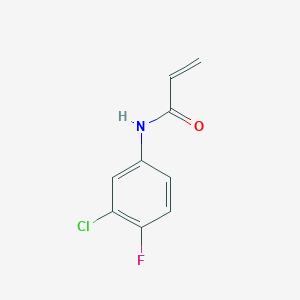
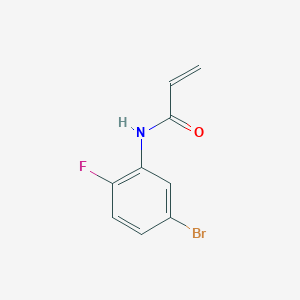
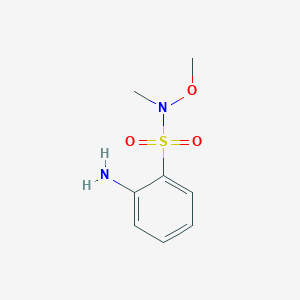
![{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine](/img/structure/B1386414.png)
